molecular formula C9H9NOS B8328394 6-Methoxy-5-methylbenzo[d]thiazole

6-Methoxy-5-methylbenzo[d]thiazole

Cat. No.: B8328394
M. Wt: 179.24 g/mol
InChI Key: SUQXTXGQPDMMLX-UHFFFAOYSA-N
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Description

6-Methoxy-5-methylbenzo[d]thiazole is a benzothiazole derivative featuring a methoxy group at position 6 and a methyl group at position 3. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring (a five-membered ring with sulfur and nitrogen atoms). This compound’s structure imparts unique electronic and steric properties, making it relevant in medicinal chemistry, material science, and corrosion inhibition.

Properties

Molecular Formula

C9H9NOS

Molecular Weight

179.24 g/mol

IUPAC Name

6-methoxy-5-methyl-1,3-benzothiazole

InChI

InChI=1S/C9H9NOS/c1-6-3-7-9(12-5-10-7)4-8(6)11-2/h3-5H,1-2H3

InChI Key

SUQXTXGQPDMMLX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1OC)SC=N2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Properties

The reactivity and applications of 6-methoxy-5-methylbenzo[d]thiazole can be contextualized by comparing it with structurally related benzothiazoles and thiazole derivatives. Key parameters include substituent effects, HOMO-LUMO energy gaps, and dipole moments, which influence chemical interactions and bioactivity.

Table 1: Structural and Electronic Comparison of Selected Thiazole Derivatives
Compound Name Key Substituents Molecular Formula HOMO-LUMO Gap (eV) Dipole Moment (Debye) Biological Activity
This compound 5-CH₃, 6-OCH₃ C₉H₉NOS N/A* N/A* Potential antimicrobial/anticancer (inferred)
6-Methoxy-2-(p-tolyl)benzo[d]thiazole 6-OCH₃, 2-(4-methylphenyl) C₁₅H₁₃NOS N/A N/A Not reported
4-(6-Methoxybenzo[d]thiazol-2-yl)-N,N-dimethylaniline 6-OCH₃, 2-(dimethylaminophenyl) C₁₆H₁₅N₃OS N/A N/A Not reported
2-Chloro-6-methoxybenzo[d]thiazole 6-OCH₃, 2-Cl C₈H₆ClNOS N/A N/A Synthetic intermediate
5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole 5-OCH₃, 2-CH₃, 6-SCH₃ C₁₀H₁₁NOS₂ N/A N/A Not reported

Parameters for analogs are inferred from computational studies on similar thiazoles .

Key Observations:
  • Substituent Effects: The methoxy group (-OCH₃) at position 6 is electron-donating, increasing electron density in the aromatic ring, which may enhance binding to biological targets or metal surfaces (e.g., in corrosion inhibition) .
  • HOMO-LUMO Gaps : Thiazole derivatives with smaller HOMO-LUMO gaps (e.g., 2.5–3.5 eV) are typically more reactive. For example, derivatives with electron-withdrawing groups (e.g., -Cl) exhibit lower energy gaps, favoring charge transfer interactions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Methoxy-5-methylbenzo[d]thiazole, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, such as condensation of thiazole precursors with substituted aldehydes or ketones. For example, a benzylidene-thiazole intermediate can be formed via a Knoevenagel-like condensation between a thiazole derivative and a methoxy-substituted benzaldehyde. Key reaction parameters include temperature (70–80°C), solvent choice (ethanol or DMF), and catalytic acids (e.g., AcOH) to drive the reaction to completion . Purification often involves recrystallization or column chromatography, with yields influenced by stoichiometric ratios and reaction time .

Q. Which analytical techniques are most reliable for characterizing this compound and verifying its purity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the compound’s structure, particularly the methoxy and methyl substituents. Liquid Chromatography-Mass Spectrometry (LC-MS) validates molecular weight, while elemental analysis ensures correct C, H, N, and S ratios. Infrared (IR) spectroscopy identifies functional groups like C=N or C-S bonds. Purity is assessed via High-Performance Liquid Chromatography (HPLC) with UV detection .

Q. What are the recommended storage conditions and safety protocols for handling this compound in laboratory settings?

  • Methodological Answer : Store the compound in airtight containers at room temperature (RT), protected from light and moisture. Use personal protective equipment (PPE) including nitrile gloves and lab coats. Avoid inhalation or skin contact; work in a fume hood for synthesis or weighing. Disposal should follow institutional guidelines for halogenated organic waste .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound derivatives?

  • Methodological Answer : SAR optimization involves systematic substitution at the 5-methyl or 6-methoxy positions. For instance, replacing the methoxy group with electron-withdrawing groups (e.g., nitro) or introducing halogens (e.g., Cl, F) can enhance antimicrobial activity. Biological testing against target enzymes (e.g., monoamine oxidase) using in vitro inhibition assays (IC₅₀ determination) and in vivo models (e.g., rodent neurobehavioral studies) helps validate modifications. Computational docking (AutoDock Vina) predicts binding affinities to guide synthesis .

Q. What strategies resolve contradictions in reported biological activity data for thiazole-triazole hybrids, including this compound?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences) or impurities. Use orthogonal assays (e.g., fluorescence polarization alongside enzyme inhibition) to confirm activity. Validate findings with knockout models or siRNA silencing of target pathways. Meta-analyses of published data, adjusting for variables like solvent (DMSO vs. saline), can identify confounding factors .

Q. How can X-ray crystallography and molecular dynamics simulations elucidate the interaction mechanism of this compound with biological targets?

  • Methodological Answer : Co-crystallize the compound with its target protein (e.g., MAO-B) to resolve binding modes at atomic resolution (PDB deposition). Molecular dynamics (MD) simulations (AMBER or GROMACS) assess stability of the ligand-protein complex over 100+ ns trajectories. Key metrics include root-mean-square deviation (RMSD) and hydrogen bond occupancy. Free energy calculations (MM-PBSA) quantify binding affinity contributions .

Q. What in vitro and in vivo models are most appropriate for evaluating the neuroprotective potential of this compound derivatives?

  • Methodological Answer : In vitro: SH-SY5Y neuronal cells exposed to oxidative stress (H₂O₂ or rotenone), with viability measured via MTT assay. In vivo: MPTP-induced Parkinson’s disease models in mice, assessing motor coordination (rotarod test) and dopamine levels (HPLC). Include positive controls (e.g., selegiline) and dose-response studies (1–100 mg/kg) .

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